molecular formula C8H8ClF2NO B14887240 3-(chloromethyl)-1-(2,2-difluoroethyl)pyridin-2(1H)-one

3-(chloromethyl)-1-(2,2-difluoroethyl)pyridin-2(1H)-one

Cat. No.: B14887240
M. Wt: 207.60 g/mol
InChI Key: QOZFSRFPLPMEQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(chloromethyl)-1-(2,2-difluoroethyl)pyridin-2(1H)-one is a chemical compound that belongs to the class of pyridinones This compound is characterized by the presence of a chloromethyl group at the third position, a difluoroethyl group at the first position, and a pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-1-(2,2-difluoroethyl)pyridin-2(1H)-one typically involves the chloromethylation of a pyridinone precursor followed by the introduction of the difluoroethyl group. The reaction conditions often require the use of chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base like triethylamine. The difluoroethyl group can be introduced using difluoroethylating agents under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-1-(2,2-difluoroethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.

    Addition Reactions: The difluoroethyl group can participate in addition reactions with suitable reagents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridinones, while oxidation and reduction can produce oxides or reduced derivatives, respectively.

Scientific Research Applications

3-(chloromethyl)-1-(2,2-difluoroethyl)pyridin-2(1H)-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-1-(2,2-difluoroethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The difluoroethyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 3-(chloromethyl)-1-(2,2-difluoroethyl)pyridin-2-yl
  • 3-(chloromethyl)-1-(2,2-difluoroethyl)pyridin-2-amine
  • 3-(chloromethyl)-1-(2,2-difluoroethyl)pyridin-2-carboxylic acid

Uniqueness

3-(chloromethyl)-1-(2,2-difluoroethyl)pyridin-2(1H)-one is unique due to the combination of its chloromethyl and difluoroethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H8ClF2NO

Molecular Weight

207.60 g/mol

IUPAC Name

3-(chloromethyl)-1-(2,2-difluoroethyl)pyridin-2-one

InChI

InChI=1S/C8H8ClF2NO/c9-4-6-2-1-3-12(8(6)13)5-7(10)11/h1-3,7H,4-5H2

InChI Key

QOZFSRFPLPMEQU-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)C(=C1)CCl)CC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.